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Compound of Interest

Compound Name: 2,3-Difluoro-6-iodobenzoic acid

Cat. No.: B1628908 Get Quote

An In-depth Technical Guide to 2,3-Difluoro-6-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: 2,3-Difluoro-6-iodobenzoic acid (CAS No. 333780-75-9) is a highly functionalized

aromatic carboxylic acid that serves as a critical building block in advanced organic synthesis.

[1] Its unique substitution pattern, featuring vicinal fluorine atoms, an iodine atom, and a

carboxylic acid group, provides a trifecta of chemical utility. This guide offers a comprehensive

overview of its chemical and physical properties, expected spectroscopic signatures, logical

synthetic pathways, and key reactivity profiles. We will explore its applications as a versatile

intermediate in medicinal chemistry and materials science, with a focus on its role in

introducing fluorine-containing moieties and facilitating complex molecular construction via

cross-coupling reactions. Safety and handling protocols are also detailed to ensure its proper

use in a research setting.

Core Chemical and Physical Properties
While extensive experimental data for 2,3-Difluoro-6-iodobenzoic acid is not broadly

published, its properties can be reliably inferred from its structure and comparison with closely

related isomers. The molecule's characteristics are dominated by the interplay between the

electron-withdrawing fluorine atoms, the bulky and reactive iodine atom, and the acidic

carboxylic acid group.

Table 1: Physicochemical Properties of 2,3-Difluoro-6-iodobenzoic Acid and Related Isomers
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Property
Value for 2,3-Difluoro-6-
iodobenzoic Acid

Comparative Data

CAS Number 333780-75-9[1]
2,6-Difluoro-3-iodobenzoic

acid: 229178-74-9[2][3]

Molecular Formula C₇H₃F₂IO₂ C₇H₃F₂IO₂[2]

Molecular Weight 284.00 g/mol [2] 284.00 g/mol [2]

Appearance
Expected to be an off-white to

pale yellow solid
Solid[2]

Melting Point (°C) Estimated: 130-150

2,6-Difluoro-3-iodobenzoic

acid: 143-146 °C[2] 2-Fluoro-6-

iodobenzoic acid: 123-126 °C

Solubility

Expected to be soluble in polar

organic solvents (e.g., DMSO,

DMF, Methanol, Ethyl Acetate)

and sparingly soluble in water.

2,6-Difluorobenzoic acid is

soluble in water.[4]

pKa

Estimated: ~2.5-3.0 (stronger

acid than benzoic acid due to

inductive effect of halogens)

N/A

Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structure verification. Based on the chemical structure,

the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-

8.0 ppm). These signals would correspond to the two aromatic protons, appearing as

complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm),

which may be exchangeable with D₂O.
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¹³C NMR: The spectrum should display seven distinct signals. The carboxyl carbon will be

the most downfield (~165 ppm). The six aromatic carbons will have their chemical shifts

significantly influenced by the attached substituents. The carbons bonded to fluorine (C2,

C3) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is

typically large (240-260 Hz). The carbon attached to iodine (C6) will be shielded relative to a

C-H carbon.

¹⁹F NMR: Two distinct signals are expected, each coupled to the other and to adjacent

protons, providing crucial structural information.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic vibrations of its functional groups.

Table 2: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

O-H (Carboxylic Acid) 2500-3300
Very broad band due to

hydrogen bonding

C-H (Aromatic) 3000-3100
Sharp, medium intensity

stretch

C=O (Carbonyl) 1680-1710 Strong, sharp carbonyl stretch

C=C (Aromatic) 1450-1600
Multiple medium to strong

bands

C-F (Aryl Fluoride) 1200-1300 Strong, characteristic stretch

C-O (Carboxylic Acid) 1210-1320 Stretch

Synthesis and Reactivity
The synthesis of 2,3-Difluoro-6-iodobenzoic acid typically involves multi-step sequences

starting from readily available fluorinated precursors. Its reactivity is governed by its three key

functional sites.
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Proposed Synthetic Pathway
A plausible synthetic route begins with the diazotization of a corresponding aniline precursor, a

standard method for introducing iodine onto an aromatic ring.[5][6]

Protocol: Hypothetical Synthesis via Diazotization

Starting Material: 2-Amino-3,4-difluorobenzoic acid.

Step 1: Diazotization. Dissolve the starting aniline in an aqueous solution of a strong acid

(e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice bath.

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to

form the diazonium salt intermediate.

Step 2: Iodination (Sandmeyer-type Reaction). In a separate flask, prepare a solution of

potassium iodide (KI) in water.

Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be

observed.

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure

complete reaction.

Step 3: Work-up and Purification. Extract the product into an organic solvent like ethyl

acetate. Wash the organic layer with a sodium thiosulfate solution to remove excess iodine,

followed by brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography to yield pure 2,3-
Difluoro-6-iodobenzoic acid.

Core Reactivity
The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for

selective chemical transformations.
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// Main Molecule Mol [label="2,3-Difluoro-6-iodobenzoic Acid", fillcolor="#F1F3F4",

fontcolor="#202124"];

// Reaction Nodes Ester [label="Esterification\n(R-OH, H⁺)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Amide [label="Amide Formation\n(R₂NH, Coupling Agent)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Ar-B(OH)₂, Pd

catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira

Coupling\n(Alkyne, Pd/Cu catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck

[label="Heck Coupling\n(Alkene, Pd catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Nodes Ester_Prod [label="Ester Derivative", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; Amide_Prod [label="Amide Derivative", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Prod [label="Biaryl Derivative",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Prod [label="Aryl-

Alkyne Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heck_Prod

[label="Aryl-Alkene Derivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Mol -> Ester [label="-COOH site"]; Ester -> Ester_Prod; Mol -> Amide [label="-COOH

site"]; Amide -> Amide_Prod; Mol -> Suzuki [label="C-I site"]; Suzuki -> Suzuki_Prod; Mol ->

Sonogashira [label="C-I site"]; Sonogashira -> Sonogashira_Prod; Mol -> Heck [label="C-I

site"]; Heck -> Heck_Prod; } ` Caption: Reactivity map showing transformations at the

carboxylic acid and aryl iodide sites.

Carboxylic Acid Group: This site readily undergoes standard transformations such as

esterification (with alcohols under acidic catalysis) and amide bond formation (with amines

using coupling agents like EDC or HATU).

Aryl Iodide Group: The carbon-iodine bond is the primary site for transition-metal-catalyzed

cross-coupling reactions. This makes the molecule an invaluable partner for:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl

structures.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne

conjugates.

Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.
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Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, activating the ring

towards nucleophilic aromatic substitution (SNAr), although this is generally less common

than cross-coupling at the iodine site.

Applications in Research and Drug Discovery
2,3-Difluoro-6-iodobenzoic acid is not an end-product but a high-value intermediate for

constructing complex target molecules.

Click to download full resolution via product page

Medicinal Chemistry: Fluorine is a "super-hydrogen" in drug design. Introducing fluorine

atoms can enhance metabolic stability, improve binding affinity to target proteins by forming

favorable interactions, and modulate physicochemical properties like lipophilicity (logP) and

pKa.[7] This building block allows for the precise installation of a 2,3-difluorophenyl moiety.

The iodine provides a handle for late-stage functionalization, enabling the rapid synthesis of

analog libraries for structure-activity relationship (SAR) studies.[8]

Materials Science: Fluorinated aromatic compounds are used in the synthesis of organic

electronics, liquid crystals, and advanced polymers. The high polarity of the C-F bond and

the synthetic versatility of this molecule make it a candidate for creating novel materials with

tailored electronic and physical properties.

Safety and Handling
As with all halogenated aromatic acids, proper safety precautions are mandatory. The following

information is synthesized from safety data sheets (SDS) of structurally similar compounds.[4]

[9][10][11]

GHS Hazard Statements:

H302: Harmful if swallowed.[10]

H315: Causes skin irritation.[9][10]
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H319: Causes serious eye irritation.[9][10]

H335: May cause respiratory irritation.[9][11]

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[4][9]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses

with side shields or goggles, and a lab coat.[9][10]

Handling: Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product.

Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Keep away from strong oxidizing agents and strong bases.[4]

Conclusion
2,3-Difluoro-6-iodobenzoic acid is a powerful and versatile chemical building block. Its value

is derived from the strategic placement of three distinct functional groups that offer chemists a

wide array of synthetic possibilities. While it is primarily an intermediate, its role is critical in the

efficient and modular construction of complex molecules, particularly in the fields of drug

discovery and materials science, where the introduction of fluorine and the ability to perform

late-stage modifications are highly sought after.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1628908#2-3-difluoro-6-iodobenzoic-acid-chemical-properties
https://www.benchchem.com/product/b1628908#2-3-difluoro-6-iodobenzoic-acid-chemical-properties
https://www.benchchem.com/product/b1628908#2-3-difluoro-6-iodobenzoic-acid-chemical-properties
https://www.benchchem.com/product/b1628908#2-3-difluoro-6-iodobenzoic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1628908?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

